molecular formula C9H9NOS2 B1627492 5-Methoxy-2-(methylthio)benzo[d]thiazole CAS No. 3507-37-7

5-Methoxy-2-(methylthio)benzo[d]thiazole

Cat. No.: B1627492
CAS No.: 3507-37-7
M. Wt: 211.3 g/mol
InChI Key: RMUMZYWOHVVMJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methoxy-2-(methylthio)benzo[d]thiazole is a useful research compound. Its molecular formula is C9H9NOS2 and its molecular weight is 211.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

3507-37-7

Molecular Formula

C9H9NOS2

Molecular Weight

211.3 g/mol

IUPAC Name

5-methoxy-2-methylsulfanyl-1,3-benzothiazole

InChI

InChI=1S/C9H9NOS2/c1-11-6-3-4-8-7(5-6)10-9(12-2)13-8/h3-5H,1-2H3

InChI Key

RMUMZYWOHVVMJU-UHFFFAOYSA-N

SMILES

COC1=CC2=C(C=C1)SC(=N2)SC

Canonical SMILES

COC1=CC2=C(C=C1)SC(=N2)SC

Origin of Product

United States

Synthesis routes and methods

Procedure details

5-Methoxy-2-mercaptobenzothiazole (18.3 g, 0.1 mol) was dispersed in 125 ml 95% ethanol. Addition of 10.1 g (0.1 mol) triethylamine gave a brown solution. Addition of iodomethane (14.2 g, 0.1 mol) was slightly exothermic. Additional heating brought the mixture to reflux for 2 hours. After cooling, the residue was dispersed in isopropanol and filtered to remove triethylammonium iodide. The filtrate was mixed with water and the layers separated. The aqueous phase was extracted 3×50 ml methylene chloride. The organic portions were combined, washed and brine, and dried with Na2SO4. Filtration and rotary evaporation yielded 21.85 g brown liquid which was distilled at 158°-162° C. (0.125 mm) to give 16.73 g (85%).
Quantity
18.3 g
Type
reactant
Reaction Step One
Quantity
125 mL
Type
solvent
Reaction Step One
Quantity
10.1 g
Type
reactant
Reaction Step Two
Quantity
14.2 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.